molecular formula C17H18N2O4 B8028756 Benzyl N-(4-nitrophenyl)-N-propylcarbamate

Benzyl N-(4-nitrophenyl)-N-propylcarbamate

Cat. No.: B8028756
M. Wt: 314.34 g/mol
InChI Key: OQZMXRGWEHNWTN-UHFFFAOYSA-N
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Description

Benzyl N-(4-nitrophenyl)-N-propylcarbamate is a chemical compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various industrial and scientific applications. The structure of this compound includes a benzyl group, a 4-nitrophenyl group, and a propylcarbamate moiety, which contribute to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(4-nitrophenyl)-N-propylcarbamate typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of benzyl isocyanate with 4-nitroaniline and propylamine under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-nitrophenyl)-N-propylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(4-nitrophenyl)-N-propylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl N-(4-nitrophenyl)-N-propylcarbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and propylcarbamate groups contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(4-nitrophenyl)-N-propylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl N-(4-nitrophenyl)-N-propylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-2-12-18(15-8-10-16(11-9-15)19(21)22)17(20)23-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZMXRGWEHNWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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